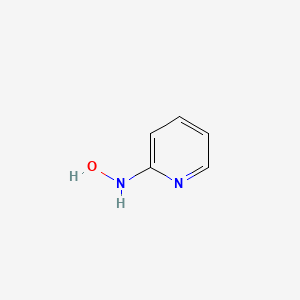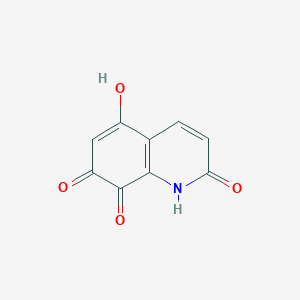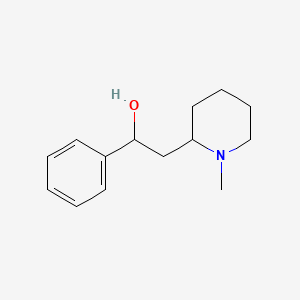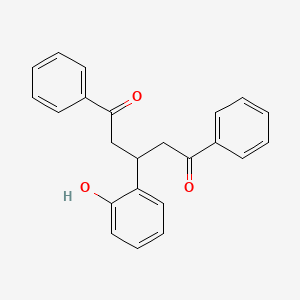![molecular formula C28H35NO2 B13994475 Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- CAS No. 14496-86-7](/img/structure/B13994475.png)
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- involves multiple steps. The primary synthetic route includes the reaction of 4-methylbenzaldehyde with 4-methylphenylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with 4-[2-(diethylamino)ethoxy]benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiestrogenic properties and potential use in treating hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- involves its interaction with estrogen receptors. As a nonsteroidal antiestrogen, it binds to estrogen receptors and inhibits their activity, thereby blocking the effects of estrogen in the body. This mechanism is crucial in its potential therapeutic applications for hormone-related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: Another nonsteroidal antiestrogen used in the treatment of breast cancer.
Clomiphene: A selective estrogen receptor modulator used in fertility treatments.
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- is unique due to its specific chemical structure, which provides distinct antiestrogenic properties.
Propriétés
Numéro CAS |
14496-86-7 |
|---|---|
Formule moléculaire |
C28H35NO2 |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-bis(4-methylphenyl)ethanol |
InChI |
InChI=1S/C28H35NO2/c1-5-29(6-2)19-20-31-27-17-15-26(16-18-27)28(30,25-13-9-23(4)10-14-25)21-24-11-7-22(3)8-12-24/h7-18,30H,5-6,19-21H2,1-4H3 |
Clé InChI |
PHQQYLZEKVGECV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















